2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with the molecular formula C22H20N2O3 and a molecular weight of 360.4058 . This compound is characterized by the presence of a naphthalene ring, an oxopyrrolidine moiety, and a phenylacetamide group, making it a complex and intriguing molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenated compound to form the naphthalen-2-yloxy intermediate.
Introduction of the Phenylacetamide Group: The intermediate is then reacted with a phenylacetamide derivative under specific conditions to introduce the phenylacetamide group.
Incorporation of the Oxopyrrolidine Moiety: Finally, the oxopyrrolidine moiety is introduced through a cyclization reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-naphthalen-2-yl-2-o-tolyloxy-acetamide
- 2-(naphthalen-2-yloxy)-N-[2-(naphthalen-2-yl-oxy)acetyl]
Uniqueness
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(15-27-20-11-10-16-5-1-2-6-17(16)13-20)23-18-7-3-8-19(14-18)24-12-4-9-22(24)26/h1-3,5-8,10-11,13-14H,4,9,12,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAAWRSGAHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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